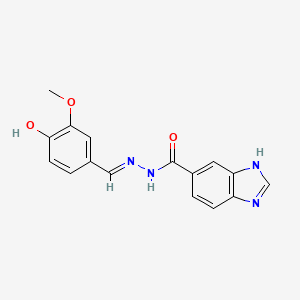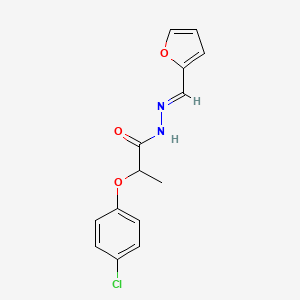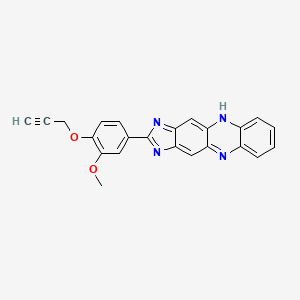![molecular formula C13H8F7NO3S B11978880 (2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B11978880.png)
(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its unique chemical structure. This compound features a heptafluoropropyl group attached to a sulfanyl phenyl ring, which is further connected to an amino group and a but-2-enoic acid moiety. The presence of multiple functional groups within this molecule makes it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
-
Formation of the Heptafluoropropyl Sulfanyl Phenyl Intermediate
Starting Materials: Heptafluoropropyl iodide and thiophenol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at room temperature.
Product: Heptafluoropropyl sulfanyl phenyl compound.
-
Amination Reaction
Starting Materials: Heptafluoropropyl sulfanyl phenyl compound and an amine source such as aniline.
Reaction Conditions: The reaction is typically conducted in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogen atmosphere.
Product: (2-[(heptafluoropropyl)sulfanyl]phenyl)amine.
-
Formation of the Final Compound
Starting Materials: (2-[(heptafluoropropyl)sulfanyl]phenyl)amine and maleic anhydride.
Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the compound.
-
Reduction
Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the compound.
-
Substitution
Reagents: Nucleophiles such as halides or amines.
Conditions: Performed in polar solvents with or without catalysts.
Products: Substituted derivatives of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted analogs of the original compound.
Applications De Recherche Scientifique
(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid has a wide range of scientific research applications, including:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its activity against specific biological targets.
-
Industry
- Utilized in the development of new materials and coatings.
- Applied in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
(2E)-4-({2-[(trifluoromethyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
- Similar structure with a trifluoromethyl group instead of a heptafluoropropyl group.
-
(2E)-4-({2-[(methyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
- Similar structure with a methyl group instead of a heptafluoropropyl group.
-
(2E)-4-({2-[(ethyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
- Similar structure with an ethyl group instead of a heptafluoropropyl group.
Uniqueness
The uniqueness of (2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid lies in its heptafluoropropyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H8F7NO3S |
|---|---|
Poids moléculaire |
391.26 g/mol |
Nom IUPAC |
(E)-4-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H8F7NO3S/c14-11(15,12(16,17)18)13(19,20)25-8-4-2-1-3-7(8)21-9(22)5-6-10(23)24/h1-6H,(H,21,22)(H,23,24)/b6-5+ |
Clé InChI |
UUJSQLOXJSGEPC-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)SC(C(C(F)(F)F)(F)F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)SC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978829.png)
![Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978839.png)
![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978843.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978846.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978854.png)

![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11978869.png)
![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B11978872.png)



![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978890.png)

